molecular formula C13H20N2 B1355955 N~1~-Cyclohexyl-N~1~-methylbenzene-1,4-diamine CAS No. 93087-80-0

N~1~-Cyclohexyl-N~1~-methylbenzene-1,4-diamine

Cat. No.: B1355955
CAS No.: 93087-80-0
M. Wt: 204.31 g/mol
InChI Key: HRWISXKIRICFAN-UHFFFAOYSA-N
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Description

N~1~-Cyclohexyl-N~1~-methylbenzene-1,4-diamine is a chemical compound belonging to the family of aromatic amines. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 120-122°C. This compound has been studied extensively for its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Cyclohexyl-N~1~-methylbenzene-1,4-diamine typically involves the reaction of cyclohexylamine with 1,4-dibromobenzene under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is heated to a temperature range of 80-100°C for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of N1-Cyclohexyl-N~1~-methylbenzene-1,4-diamine may involve a continuous flow process where the reactants are fed into a reactor at controlled rates. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

N~1~-Cyclohexyl-N~1~-methylbenzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or other reduced products.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the aromatic ring is substituted with different functional groups using reagents like halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3), sulfonating agents (e.g., SO3)

Major Products Formed

    Oxidation: Quinones, oxidized derivatives

    Reduction: Amines, reduced derivatives

    Substitution: Halogenated, nitrated, or sulfonated aromatic compounds

Scientific Research Applications

N~1~-Cyclohexyl-N~1~-methylbenzene-1,4-diamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-Cyclohexyl-N~1~-methylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    N,N’-Dimethyl-1,4-phenylenediamine: Similar structure but with dimethyl groups instead of cyclohexyl and methyl groups.

    N,N’-Diethyl-1,4-phenylenediamine: Similar structure but with diethyl groups instead of cyclohexyl and methyl groups.

Uniqueness

N~1~-Cyclohexyl-N~1~-methylbenzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4-N-cyclohexyl-4-N-methylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-15(12-5-3-2-4-6-12)13-9-7-11(14)8-10-13/h7-10,12H,2-6,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWISXKIRICFAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588617
Record name N~1~-Cyclohexyl-N~1~-methylbenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93087-80-0
Record name N~1~-Cyclohexyl-N~1~-methylbenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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